diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate
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Overview
Description
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[97002,1003,8013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of chloro and dioxo groups. The final step involves esterification to introduce the diethyl dicarboxylate groups. Reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chloro groups or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 2,9-dichloro-10b,10c-dihydrodibenzo[d,d’]cyclobuta[1,2-b:4,3-b’]difuran-5a,5b-dicarboxylate
- 3,3′-diethyl-5,5′-dichloro-9-ethylthiacarbocyanine
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique pentacyclic structure of this compound sets it apart, providing distinct chemical and biological properties.
Properties
CAS No. |
67194-00-7 |
---|---|
Molecular Formula |
C22H18Cl2O6 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate |
InChI |
InChI=1S/C22H18Cl2O6/c1-3-27-19(25)21-17(13-9-11(23)5-7-15(13)29-21)18-14-10-12(24)6-8-16(14)30-22(18,21)20(26)28-4-2/h5-10,17-18H,3-4H2,1-2H3 |
InChI Key |
PACDPKWNDSWLNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C12C(C3C1(OC4=C3C=C(C=C4)Cl)C(=O)OCC)C5=C(O2)C=CC(=C5)Cl |
Canonical SMILES |
CCOC(=O)C12C(C3C1(OC4=C3C=C(C=C4)Cl)C(=O)OCC)C5=C(O2)C=CC(=C5)Cl |
Synonyms |
cis,syn photodimer of ethyl 5-chlorobenzofuran- 2-carboxylate diethyl (4b-alpha,4c-alpha,9a-alpha,9b-alpha)-3,6-dichlorocyclobuta(1,2-b:3,4-b')bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate |
Origin of Product |
United States |
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